molecular formula C4H3BrIN3 B1377905 5-Bromo-3-iodopyrazin-2-amine CAS No. 1062608-42-7

5-Bromo-3-iodopyrazin-2-amine

Cat. No. B1377905
M. Wt: 299.9 g/mol
InChI Key: BSENCWHIBZDGKM-UHFFFAOYSA-N
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Description

5-Bromo-3-iodopyrazin-2-amine is a chemical compound with the molecular formula C4H3BrIN3 and a molecular weight of 299.9 . It is a solid substance used in scientific research with diverse applications ranging from drug discovery to material synthesis.


Synthesis Analysis

The synthesis of 5-Bromo-3-iodopyrazin-2-amine involves a reaction with N-iodo-succinimide in 1,4-dioxane at 80℃ for 16 hours . Another method involves a reaction with iodine in dimethyl sulfoxide at temperatures between 20 and 100℃ for 4 hours .


Molecular Structure Analysis

The linear structure formula of 5-Bromo-3-iodopyrazin-2-amine is C4H3BrIN3 . The compound has 9 heavy atoms, 6 of which are aromatic . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .


Chemical Reactions Analysis

The compound has been used in Suzuki cross-coupling reactions with arylboronic acids to produce novel pyridine derivatives . The reaction conditions and reagents used can vary, leading to different yields and products .


Physical And Chemical Properties Analysis

5-Bromo-3-iodopyrazin-2-amine is a solid substance . It has a melting point of 125-127°C . The compound is soluble, with a solubility of 0.363 mg/ml or 0.00121 mol/l according to ESOL Log S, and 4.41 mg/ml or 0.0147 mol/l according to Ali Log S .

Scientific Research Applications

Catalytic Amination Processes

5-Bromo-3-iodopyrazin-2-amine plays a role in catalytic amination processes. Ji, Li, and Bunnelle (2003) demonstrated that amination of polyhalopyridines, including compounds similar to 5-Bromo-3-iodopyrazin-2-amine, could be catalyzed using a palladium-Xantphos complex, resulting in high yields and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). This method is significant for the efficient production of amino-substituted pyridines.

Functionalization via Palladium-Catalyzed Reactions

Takács et al. (2012) explored the functionalization of pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation, indicating that derivatives of 5-Bromo-3-iodopyrazin-2-amine could undergo complete conversion and high isolated yields in these reactions (A. Takács et al., 2012). These findings contribute to the development of novel compounds with potential applications in various fields, including pharmaceuticals.

Synthesis of N-Substituted Compounds

Amination of nitrogen-containing iodo-heteroaromatics, including compounds similar to 5-Bromo-3-iodopyrazin-2-amine, was investigated by Takács et al. (2007), showing the synthesis of N-substituted nicotinamide related compounds (A. Takács, B. Jakab, A. Petz, & L. Kollár, 2007). This process is important for the creation of bioactive compounds in medicinal chemistry.

Applications in Radiochemistry

The role of similar compounds in radiochemistry was highlighted by Pauton et al. (2019), who demonstrated the synthesis of 2-amino-5-[18F]fluoropyridines using a palladium-catalyzed reaction from anisyl(2-bromopyridinyl)iodonium triflate, indicating potential applications in medical imaging and diagnostics (M. Pauton et al., 2019).

Synthesis of Water-Soluble Derivatives

Li et al. (2008) worked on synthesizing water-soluble derivatives of BODIPY dyes, using functionalization approaches that could be applicable to compounds like 5-Bromo-3-iodopyrazin-2-amine (Lingling Li, Junyan Han, B. Nguyen, & K. Burgess, 2008). This research is vital for developing fluorescent probes for biological applications.

Safety And Hazards

The compound is classified under the GHS07 hazard category . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P280, and P305+P351+P338 .

Future Directions

5-Bromo-3-iodopyrazin-2-amine has potential for various research areas due to its unique properties. Its use in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions suggests potential applications in drug discovery and material synthesis .

Relevant Papers The compound has been mentioned in several papers. One study described the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity . Another study discussed the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

properties

IUPAC Name

5-bromo-3-iodopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrIN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSENCWHIBZDGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858684
Record name 5-Bromo-3-iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodopyrazin-2-amine

CAS RN

1062608-42-7
Record name 5-Bromo-3-iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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